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Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen derivative that serves as a

powerful tool for probing RNA secondary and tertiary structures, as well as RNA-RNA

interactions both in vitro and in vivo.[1][2] As a bifunctional nucleic acid intercalating agent,

AMT penetrates intact cells and intercalates into double-stranded regions of RNA.[2][3] Upon

irradiation with long-wavelength ultraviolet (UVA) light (365 nm), AMT forms covalent inter-

strand crosslinks between pyrimidine residues (uracil and cytosine) on opposite strands.[1][4]

This process effectively "freezes" RNA duplexes, allowing for the identification of interacting

strands. A key feature of AMT is the reversibility of this crosslinking; irradiation with short-

wavelength UV (UVC) light (254 nm) can reverse the covalent bonds, facilitating the

subsequent analysis of the individual RNA strands.[1][2][5] This methodology is a cornerstone

of advanced RNA analysis techniques such as PARIS (Psoralen Analysis of RNA Interactions

and Structures).[2]

Mechanism of Action

The utility of AMT in RNA structure analysis stems from its photo-reactive properties. The

process involves three key stages:

Intercalation: The planar psoralen ring structure of AMT intercalates into the helical regions

of RNA duplexes.[4]
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Photocrosslinking: Exposure to 365 nm UV light triggers two consecutive [2+2]

photocycloaddition reactions between the furan and pyrone rings of AMT and the 5,6-double

bonds of pyrimidine bases on opposing strands, forming a stable cyclobutane adduct.[4]

Reversal: The crosslinks can be reversed by irradiation with 254 nm UV light, which cleaves

the cyclobutane ring, separating the previously linked RNA strands.[1][6]

Quantitative Data Summary
The concentration and conditions for AMT application can vary depending on the experimental

goals. Below are tables summarizing quantitative data from cited protocols.

Table 1: AMT Crosslinking Reaction Parameters

Parameter Value Source

AMT Concentration (in vitro) 48 ng/µL [1][6]

RNA Amount (in vitro) 90 pmol of each RNA [1]

AMT Amount (in vitro) 360 ng [1]

UV Irradiation (Crosslinking)
365 nm (8W lamp, ~2 cm

distance)
[1]

Irradiation Time (Crosslinking) 30 minutes [1]

UV Irradiation (Reversal) 254 nm [1][2]

Irradiation Time (Reversal) 15 minutes [2]

Table 2: Comparison of Psoralen Derivatives for Crosslinking Efficiency

A study comparing AMT with another psoralen derivative, amotosalen, found that amotosalen

demonstrated higher crosslinking efficiency, particularly at increased concentrations.[7]
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Psoralen Derivative Concentration
Total Crosslinked
RNA Fragments

Source

AMT 0.5 mg/mL 0.82% [7]

Amotosalen 0.5 mg/mL
More efficient than

AMT
[7]

Amotosalen 5.0 mg/mL

4.65% (~5.7-fold

increase over 0.5

mg/mL AMT)

[7]

Experimental Protocols
Protocol 1: In Vitro Detection of mRNA-sRNA
Interactions using AMT Crosslinking
This protocol is an optimized method for identifying interactions between two RNA molecules,

such as a small RNA (sRNA) and its messenger RNA (mRNA) target.[1][8]

Materials:

Purified mRNA and sRNA transcripts

Aminomethyltrioxsalen hydrochloride (AMT)

10x Tpt1 reaction buffer (200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 25 mM spermidine, 1 mM

DTT, 500 µM GTP)

Arabidopsis thaliana tRNA ligase (AtRNL)

ATP

tRNA 2′-phosphotransferase 1 (Tpt1)

Nicotinamide adenine dinucleotide (NAD)

Reverse Transcriptase (e.g., M-MuLV)
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PCR reagents

Handheld UV lamp (365 nm and 254 nm)

Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

Methodology:

RNA Hybridization and Crosslinking: a. In a 10 µL reaction, mix 90 pmol of each α-³²P-

labeled sRNA and mRNA with 360 ng of AMT.[1] b. Heat the mixture to 95°C for 1 minute

and immediately chill on ice to denature and then anneal the RNAs.[1] c. Add 1x Tpt1

reaction buffer and incubate for 10 minutes at 4°C in the dark.[1][8] d. Pipette the sample

onto a piece of parafilm on a pre-cooled metal block and irradiate with a 365 nm UV hand

lamp (e.g., 8W) at a distance of ~2 cm for 30 minutes in the dark.[1]

Ligation of Crosslinked RNA: a. Following crosslinking, the RNA ends may need to be

trimmed (e.g., with RNase T1) to generate 2′,3′-cyclic phosphate and 5′-hydroxyl ends, which

increases ligation efficiency.[1][8] b. Incubate 2.5 pmol of the isolated crosslinked product

with 100 nM AtRNL ligase and 1 mM ATP in 1x Tpt1 reaction buffer.[8] c. Incubate for 45

minutes at 37°C.[8] AtRNL directly ligates the 2′,3′-cyclic phosphate and 5′-OH ends.[9]

Crosslink Reversal: a. To reverse the AMT crosslink, place the ligated sample on ice.[2] b.

Irradiate the sample with 254 nm UV light for 15 minutes.[2] This will result in a single, ligated

RNA molecule representing the original interacting pair.[1]

Dephosphorylation and Reverse Transcription: a. To remove the 2'-phosphate group left by

the ligation reaction, treat the sample with Tpt1.[8] Add 0.6 µM Tpt1 and 10 mM NAD to the

ligation reaction and incubate at 30°C for 30 minutes.[8] b. The resulting RNA can now be

used as a template for reverse transcription (RT) using specific primers. c. The generated

cDNA is then amplified via PCR for subsequent sequencing and analysis.[1]

Protocol 2: Outline of In Vivo RNA Structure Probing
(PARIS Method)
The PARIS (Psoralen Analysis of RNA Interactions and Structures) method uses AMT to

capture RNA duplexes within living cells, providing a global view of the RNA interactome.[2][7]
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Methodology Outline:

In Vivo Crosslinking: a. Treat living cells with a cell-permeable psoralen derivative like AMT.

[2] b. Irradiate the cells with 365 nm UV light to induce crosslinking of RNA duplexes.[2]

RNA Extraction and Fragmentation: a. Lyse the cells and extract total RNA using a standard

method like TRIzol.[2] b. Partially digest the RNA to smaller fragments using an enzyme such

as RNase III.[2] This step reduces the size of the RNA for more efficient downstream

processing.

Purification of Crosslinked Fragments: a. Separate the crosslinked RNA fragments from the

much larger pool of non-crosslinked, single-stranded fragments. This is a critical step often

achieved using two-dimensional (2D) gel electrophoresis.[2]

Proximity Ligation: a. Ligate the ends of the trimmed, crosslinked RNA duplexes. This

creates a single chimeric RNA molecule from the two previously interacting fragments.[2]

Crosslink Reversal and Library Preparation: a. Reverse the AMT crosslinks by irradiating the

purified, ligated RNA with 254 nm UV light.[2] b. Perform reverse transcription and PCR to

create a cDNA library for high-throughput sequencing.[2] The resulting sequences reveal the

identity of the original interacting RNA molecules.
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Workflow for In Vitro RNA-RNA Interaction Detection

Preparation

Crosslinking

Analysis

1. Mix mRNA, sRNA,
and AMT

2. Heat to 95°C,
then chill on ice

3. Irradiate with
365 nm UV light

4. Trim RNA ends
(optional, e.g., RNase T1)

5. Ligate ends
(e.g., AtRNL)

6. Reverse crosslink
with 254 nm UV

7. Reverse Transcription
& PCR Amplification

8. Sequencing

Click to download full resolution via product page

Caption: A streamlined workflow for detecting RNA-RNA interactions in vitro using AMT.
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The PARIS Method Workflow for In Vivo Analysis

Living Cells

1. Treat with AMT &
Irradiate (365 nm UV)

2. Extract Total RNA

3. Fragment RNA
(e.g., RNase III)

4. Purify Crosslinked Duplexes
(e.g., 2D Gel)

5. Proximity Ligation

6. Reverse Crosslink
(254 nm UV)

7. RT-PCR & Library Prep

8. High-Throughput Sequencing
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Caption: Key stages of the PARIS method for global analysis of RNA structures in living cells.
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Mechanism of AMT-Mediated RNA Crosslinking

AMT intercalates
into RNA duplex

Crosslinked RNA
(Covalent Bond)

365 nm UV Reversed
(Original Strands)

254 nm UV
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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